Bienvenue dans la boutique en ligne BenchChem!

(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one

Chiral synthesis stereochemical quality control enantiomeric excess

(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one (CAS 2377005-08-6) is a chiral, conformationally constrained tricyclic γ‑lactam that belongs to the 6‑azatricyclo[3.2.1.0²,⁴]octane family. Its rigid [2.2.1]‑aza‑bridged framework fused with a cyclopropane ring enforces a well‑defined spatial orientation of the lactam carbonyl and the nitrogen atom, making it a valuable scaffold for stereochemical control in medicinal chemistry and asymmetric synthesis.

Molecular Formula C7H9NO
Molecular Weight 123.155
CAS No. 2377005-08-6
Cat. No. B2701552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one
CAS2377005-08-6
Molecular FormulaC7H9NO
Molecular Weight123.155
Structural Identifiers
SMILESC1C2C1C3CC2C(=O)N3
InChIInChI=1S/C7H9NO/c9-7-5-2-6(8-7)4-1-3(4)5/h3-6H,1-2H2,(H,8,9)/t3-,4+,5-,6+/m0/s1
InChIKeyQLLWFAQIJNZQQL-BGPJRJDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one – A Stereochemically Defined Tricyclic Lactam Building Block for Chiral Synthesis


(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one (CAS 2377005-08-6) is a chiral, conformationally constrained tricyclic γ‑lactam that belongs to the 6‑azatricyclo[3.2.1.0²,⁴]octane family. Its rigid [2.2.1]‑aza‑bridged framework fused with a cyclopropane ring enforces a well‑defined spatial orientation of the lactam carbonyl and the nitrogen atom, making it a valuable scaffold for stereochemical control in medicinal chemistry and asymmetric synthesis . The compound is primarily utilised as a high‑purity chiral intermediate for the construction of receptor‑targeted agents and nucleoside analogues .

Why (1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one Cannot Be Swapped with Other 6‑Azatricyclo[3.2.1.0²,⁴]octane Derivatives


The 6‑azatricyclo[3.2.1.0²,⁴]octane scaffold possesses four stereogenic centres, giving rise to numerous diastereomers and enantiomers that exhibit divergent three‑dimensional shapes and hydrogen‑bonding patterns. Even subtle stereochemical changes can drastically alter molecular recognition, pharmacokinetic profiles, and off‑target liabilities . Consequently, bulk or undefined‑stereochemistry analogues (e.g., CAS 161958‑79‑8) cannot replace the single‑isomer (1S,2S,4R,5R) form without compromising synthetic reproducibility or biological fidelity. The quantitative evidence below demonstrates exactly where this specific isomer provides measurable differentiation from its closest comparators.

Head‑to‑Head Differentiation Data for (1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one


Enantiomeric Purity vs. Unresolved 6‑Azatricyclo[3.2.1.0²,⁴]octan‑7‑one

The (1S,2S,4R,5R) isomer is supplied as a single, stereochemically defined entity with a typical enantiomeric excess (e.e.) ≥ 97% (as confirmed by chiral HPLC analysis of the commercial product). In contrast, the commonly listed analogue 6‑azatricyclo[3.2.1.0²,⁴]octan‑7‑one (CAS 161958‑79‑8) is sold without stereochemical assignment, meaning it may be obtained as a racemate or a mixture of diastereomers . Using an undefined‑stereochemistry mixture introduces uncontrolled stereochemical variables, which can reduce reaction yields and complicate purification when stereospecific outcomes are required.

Chiral synthesis stereochemical quality control enantiomeric excess

Conformational Restraint Measured by Number of Rotatable Bonds

The (1S,2S,4R,5R)-6‑azatricyclo[3.2.1.0²,⁴]octan‑7‑one scaffold possesses zero rotatable bonds (as defined by standard molecular property calculators such as SwissADME or DataWarrior), a result of its fully fused tricyclic architecture. By comparison, the widely used chiral building block Vince lactam ((1S,4R)-2‑azabicyclo[2.2.1]hept‑5‑en‑3‑one) contains one formally rotatable bond due to the olefinic bridge, and acyclic γ‑lactam analogues such as N‑benzyl‑2‑pyrrolidinone possess two or more rotatable bonds [1]. Complete conformational restriction is a well‑established strategy to reduce entropic penalties upon target binding and to improve metabolic stability .

Conformational analysis drug-likeness rigidification

Hydrogen‑Bond Donor Capacity: Lactam NH vs. N‑Substituted Analogues

The target compound retains a free lactam N–H (hydrogen‑bond donor count = 1), whereas many commercially available analogues in the same series bear N‑substituents (e.g., tert‑butoxycarbonyl, acetyl, or 4‑methoxybenzyl groups) that eliminate H‑bond donor capacity (count = 0) . The presence of a hydrogen‑bond donor is often critical for key interactions with biological targets (e.g., kinase hinge regions, protease active sites) and can dramatically influence solubility and crystal packing.

Hydrogen bonding target engagement physicochemical property

Synthetic Utility: Direct Entry to Carbocyclic Nucleoside Analogues

The 3‑oxa‑6‑azatricyclo[3.2.1.0²,⁴]octan‑7‑one framework (the O‑analogue of the target compound) has been explicitly employed as a versatile intermediate for the synthesis of cyclopentyl carbocyclic 2'‑deoxy‑, 3'‑deoxy‑, and ara‑ribonucleoside analogues via epoxide ring‑opening and subsequent functionalisation . The (1S,2S,4R,5R) stereochemistry of the target all‑carbon analogue maps directly onto the stereochemical requirements of these nucleoside scaffolds. In contrast, the corresponding (1R,2R,4S,5S) enantiomer would yield the antipodal nucleoside series, which may be inactive or exhibit divergent biological profiles .

Nucleoside synthesis carbocyclic nucleosides epoxide ring-opening

Molecular Weight Advantage Over N‑Protected Analogues

With a relatively low molecular weight of 123.15 g·mol⁻¹, the target compound is a compact, fragment‑sized building block suitable for fragment‑based drug discovery (FBDD) and lead‑optimisation campaigns where low molecular weight is critical for favourable ligand efficiency metrics [1]. N‑Boc‑protected analogues in the same series, such as (1S,2R,4S,5R)-tert‑butyl 7‑oxo‑3‑oxa‑6‑azatricyclo[3.2.1.02,4]octane‑6‑carboxylate, have molecular weights exceeding 239 g·mol⁻¹ . The lower molecular weight of the free lactam translates to a higher fraction of heavy atoms available for target engagement after subsequent derivatisation.

Fragment efficiency lead-likeness molecular weight

Optimal Application Scenarios for (1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one Based on Quantitative Evidence


Asymmetric Synthesis of D‑Nucleoside Analogues

The (1S,2S,4R,5R) absolute configuration is directly compatible with the stereochemical requirements of natural D‑configured carbocyclic nucleosides. Using this isomer eliminates the need for chiral resolution and ensures the correct three‑dimensional presentation of the nucleobase and hydroxyl groups, as required for antiviral or anticancer activity .

Fragment‑Based Drug Discovery Campaigns

With a molecular weight of only 123.15 g·mol⁻¹ and zero rotatable bonds, the compound is an ideal fragment hit. Its free lactam N–H provides a hydrogen‑bond donor that can be directly exploited for target engagement without the need for deprotection, accelerating fragment‑to‑lead timelines .

Stereochemical Probe in Receptor Selectivity Studies

The fully defined (1S,2S,4R,5R) stereochemistry, combined with complete conformational rigidity, makes this scaffold a powerful stereochemical probe for mapping the enantioselective preferences of biological targets such as kinases, proteases, or GPCRs. The corresponding (1R,2R,4S,5S) enantiomer can be used as a negative control to confirm stereospecific binding .

Multi‑Step Total Synthesis Requiring High Enantiopurity

When the scaffold is used as an early‑stage intermediate in a multi‑step synthesis, the ≥ 97% e.e. of the starting material ensures that downstream intermediates maintain high enantiopurity, reducing the cumulative cost and yield losses associated with late‑stage chiral purification .

Quote Request

Request a Quote for (1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.